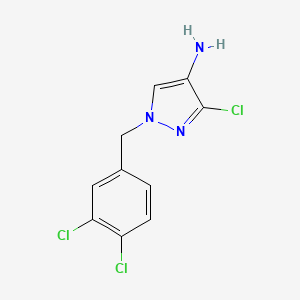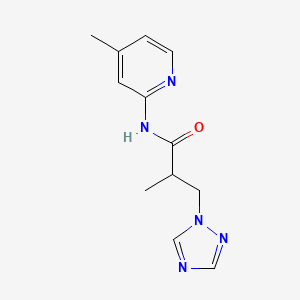
N,3-bis(1,3-benzodioxol-5-yl)-2-cyanoacrylamide
Descripción general
Descripción
N,3-bis(1,3-benzodioxol-5-yl)-2-cyanoacrylamide, also known as BDBCA, is a synthetic compound that has gained significant attention in the field of biomedical research. BDBCA is a potent inhibitor of cysteine proteases, which are enzymes that play a crucial role in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
N,3-bis(1,3-benzodioxol-5-yl)-2-cyanoacrylamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. N,3-bis(1,3-benzodioxol-5-yl)-2-cyanoacrylamide has been shown to inhibit the activity of cysteine proteases, which are involved in the progression of various diseases. Inhibition of cysteine proteases can lead to the suppression of tumor growth, prevention of neuronal cell death, and reduction of viral replication.
Mecanismo De Acción
N,3-bis(1,3-benzodioxol-5-yl)-2-cyanoacrylamide acts as a covalent inhibitor of cysteine proteases by forming a covalent bond with the active site thiol group of the protease. This covalent bond prevents the protease from carrying out its normal function, leading to the inhibition of its activity. N,3-bis(1,3-benzodioxol-5-yl)-2-cyanoacrylamide has been shown to be selective for cysteine proteases, with minimal inhibition of other proteases.
Biochemical and Physiological Effects:
N,3-bis(1,3-benzodioxol-5-yl)-2-cyanoacrylamide has been shown to have various biochemical and physiological effects. In cancer cells, N,3-bis(1,3-benzodioxol-5-yl)-2-cyanoacrylamide has been shown to induce apoptosis, inhibit cell migration, and reduce tumor growth. In neuronal cells, N,3-bis(1,3-benzodioxol-5-yl)-2-cyanoacrylamide has been shown to prevent cell death and improve cognitive function. In viral infections, N,3-bis(1,3-benzodioxol-5-yl)-2-cyanoacrylamide has been shown to reduce viral replication and inhibit the release of viral particles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,3-bis(1,3-benzodioxol-5-yl)-2-cyanoacrylamide has several advantages for lab experiments, including its high potency, selectivity, and stability. However, N,3-bis(1,3-benzodioxol-5-yl)-2-cyanoacrylamide has some limitations, including its potential toxicity and lack of solubility in aqueous solutions. These limitations can be overcome by using appropriate dosages and solvents.
Direcciones Futuras
N,3-bis(1,3-benzodioxol-5-yl)-2-cyanoacrylamide has significant potential for future research and development. Some possible future directions include the development of N,3-bis(1,3-benzodioxol-5-yl)-2-cyanoacrylamide derivatives with improved solubility and selectivity, the evaluation of N,3-bis(1,3-benzodioxol-5-yl)-2-cyanoacrylamide in combination with other therapeutic agents, and the exploration of N,3-bis(1,3-benzodioxol-5-yl)-2-cyanoacrylamide's potential in other disease areas.
Conclusion:
N,3-bis(1,3-benzodioxol-5-yl)-2-cyanoacrylamide is a promising compound with significant potential for therapeutic applications in various diseases. Its potent inhibition of cysteine proteases makes it a valuable tool for studying the role of these enzymes in disease progression. Further research on N,3-bis(1,3-benzodioxol-5-yl)-2-cyanoacrylamide and its derivatives will provide valuable insights into its potential therapeutic applications.
Propiedades
IUPAC Name |
(E)-N,3-bis(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O5/c19-8-12(5-11-1-3-14-16(6-11)24-9-22-14)18(21)20-13-2-4-15-17(7-13)25-10-23-15/h1-7H,9-10H2,(H,20,21)/b12-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFSSBGXBBBOGR-LFYBBSHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-acetylphenyl)-4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzamide](/img/structure/B4645564.png)
![2-(1-naphthyl)-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B4645567.png)
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4645573.png)
![N-[4-(4-morpholinyl)benzyl]-4-biphenylcarboxamide](/img/structure/B4645578.png)
![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxyethyl)butanamide](/img/structure/B4645585.png)
![N-(2-methoxy-5-methylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4645591.png)
![N-(2-pyridinylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4645596.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-(2-nitrophenyl)acetamide](/img/structure/B4645602.png)
![ethyl 2-amino-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4645606.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide](/img/structure/B4645629.png)
![methyl 4-({[(5-{[(2-fluorobenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4645637.png)
![methyl 2-({[(2-ethoxy-2-oxoethyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4645643.png)
